
4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one is an organic compound belonging to the oxazolone family These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with a suitable diketone or ketoester in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2,3-dimethyl-1,2-oxazole: Lacks the carbonyl group present in the oxazolone.
2,3-Dimethyl-1,2-oxazol-5(2H)-one: Lacks the benzyl group.
4-Benzyl-1,2-oxazol-5(2H)-one: Lacks the methyl groups.
Uniqueness
4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one is unique due to the combination of benzyl and methyl groups, which may confer specific chemical properties and reactivity patterns not observed in similar compounds.
Propiedades
Número CAS |
141238-84-8 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-benzyl-2,3-dimethyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13NO2/c1-9-11(12(14)15-13(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
NEDIKAGUPUHXKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


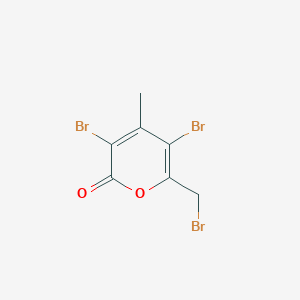
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
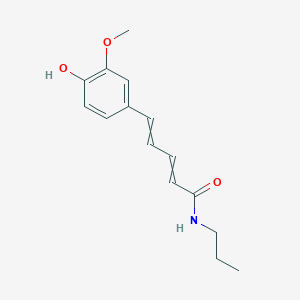

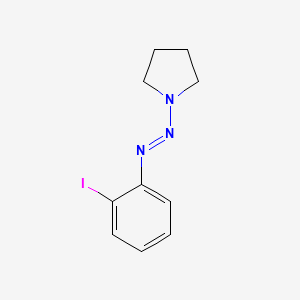
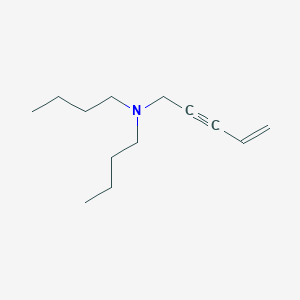
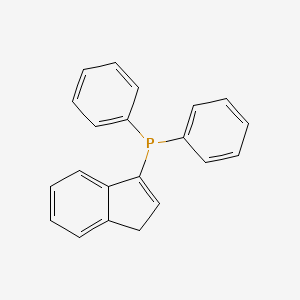
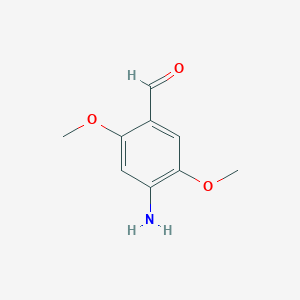
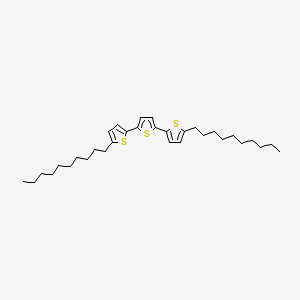
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)

